molecular formula C10H14ClNO2 B555630 (R)-3-Amino-4-phenylbutyric acid hydrochloride CAS No. 145149-50-4

(R)-3-Amino-4-phenylbutyric acid hydrochloride

Cat. No.: B555630
CAS No.: 145149-50-4
M. Wt: 179,22*36,45 g/mole
InChI Key: MQTMGKGSJOPWJW-SBSPUUFOSA-N
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Description

®-3-Amino-4-phenylbutyric acid hydrochloride is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure, featuring both an amino group and a phenyl group, makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-phenylbutyric acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl cyanide and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of benzyl cyanide with ethyl acetoacetate in the presence of a base to form an intermediate compound.

    Hydrolysis and Reduction: The intermediate is then subjected to hydrolysis and reduction reactions to yield ®-3-Amino-4-phenylbutyric acid.

    Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-4-phenylbutyric acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-phenylbutyric acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.

Scientific Research Applications

®-3-Amino-4-phenylbutyric acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-phenylbutyric acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a neurotransmitter analog, modulating the activity of neurotransmitter receptors in the brain. This modulation can influence various physiological processes, including mood regulation and cognitive function.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-phenylbutyric acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-Phenylbutyric acid: A structurally related compound with different functional groups.

    3-Aminobutyric acid: A simpler analog lacking the phenyl group.

Uniqueness

®-3-Amino-4-phenylbutyric acid hydrochloride is unique due to its chiral nature and the presence of both an amino group and a phenyl group. This combination of features makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies of stereochemistry.

Properties

IUPAC Name

(3R)-3-amino-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTMGKGSJOPWJW-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647570
Record name (3R)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145149-50-4
Record name (3R)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-beta-Homophenylalanine hydrochloride
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